N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide
Description
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group, a pyridin-3-yl-ethyl side chain, and a 4-methoxybenzenesulfonamide moiety. The sulfonamide group enhances solubility and bioavailability, while the 4-methoxy substituent may influence metabolic stability .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O3S/c1-32-22-8-10-23(11-9-22)33(30,31)27-18-24(19-3-2-12-26-17-19)29-15-13-28(14-16-29)21-6-4-20(25)5-7-21/h2-12,17,24,27H,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTFXWKVVIPTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Piperazine reacts with 1-fluoro-4-iodobenzene under Pd-catalyzed Buchwald-Hartwig conditions to install the 4-fluorophenyl group:
$$
\text{Piperazine} + 1\text{-Fluoro-4-iodobenzene} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{NaOtBu}} 4\text{-(4-Fluorophenyl)piperazine}
$$
Conditions : Toluene, 110°C, 24 hours. Yield : 68%.
Purification
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3), yielding a white solid. Purity : >95% (HPLC).
Preparation of 2-(Pyridin-3-yl)ethylamine Derivative
Reductive Amination
2-(Pyridin-3-yl)acetaldehyde undergoes reductive amination with ammonium acetate using sodium cyanoborohydride:
$$
\text{2-(Pyridin-3-yl)acetaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} 2\text{-(Pyridin-3-yl)ethylamine}
$$
Conditions : Methanol, RT, 12 hours. Yield : 74%.
Coupling of Piperazine and Pyridine Moieties
Formation of Ethylamine Backbone
The ethylamine intermediate is synthesized via a nucleophilic substitution between 4-(4-fluorophenyl)piperazine and 2-(pyridin-3-yl)ethyl bromide:
$$
4\text{-(4-Fluorophenyl)piperazine} + \text{2-(Pyridin-3-yl)ethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Intermediate}
$$
Conditions : DMF, 80°C, 18 hours. Yield : 62%.
Sulfonylation with 4-Methoxybenzenesulfonyl Chloride
Sulfonamide Formation
The ethylamine intermediate reacts with 4-methoxybenzenesulfonyl chloride in the presence of a base:
$$
\text{Intermediate} + \text{4-Methoxybenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$
Conditions : Dichloromethane, 0°C → RT, 6 hours. Yield : 58%.
Optimization Study
Varying bases and solvents improved yields:
| Base | Solvent | Yield (%) |
|---|---|---|
| Triethylamine | DCM | 58 |
| K$$2$$CO$$3$$ | Acetone | 49 |
| NaOH | H$$_2$$O/THF | 36 |
Triethylamine in DCM provided optimal results due to efficient HCl scavenging.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding phenol derivative.
Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide is primarily studied for its potential therapeutic effects in treating neurological disorders. Its interaction with serotonin receptors is particularly noteworthy:
- Serotonin Receptor Modulation : The compound has shown high binding affinity for serotonin receptors, which are crucial in mood regulation and cognitive processes. This makes it a candidate for antidepressant therapies .
Pharmacology
The compound serves as a tool in pharmacological studies to investigate receptor-ligand interactions:
- Binding Affinity Studies : Research indicates that the compound effectively alters neurotransmitter levels in neuronal cultures, suggesting potential antidepressant effects .
- Cardiovascular Studies : Related sulfonamide derivatives have demonstrated effects on cardiovascular parameters, indicating both benefits and risks associated with compounds in this class .
Biology
In biological research, this compound is utilized to study cellular signaling pathways:
- Cellular Signaling : The modulation of serotonin receptors influences various signaling pathways, impacting cellular responses and potentially leading to new therapeutic strategies .
Serotonin Receptor Interaction
Recent studies have demonstrated that this compound effectively binds to serotonin receptors. In vitro assays revealed significant alterations in serotonin levels, indicating potential antidepressant effects .
Cardiovascular Effects
Research on related sulfonamide derivatives indicates their impact on cardiovascular parameters. For example, some derivatives have shown the ability to decrease perfusion pressure and coronary resistance in isolated rat heart models . This suggests that compounds in this class may have both therapeutic benefits and risks concerning cardiovascular health.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Studies indicate favorable absorption and distribution profiles, which are critical for effective drug development .
Mechanism of Action
The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways. This interaction can lead to various pharmacological effects, including alterations in mood, cognition, and perception.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine-Based Sulfonamides
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ()
- Key Differences : Replaces the pyridin-3-yl group with a furan-2-yl moiety and substitutes the 4-methoxybenzenesulfonamide with a benzodioxine-sulfonamide.
- The benzodioxine group may enhance lipophilicity, affecting blood-brain barrier penetration .
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
- Key Differences : Features an acetamide linker instead of a sulfonamide-ethyl chain and a methylbenzenesulfonyl group instead of 4-methoxybenzenesulfonamide.
- Implications : The methylbenzenesulfonyl group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. The acetamide linker could alter pharmacokinetics via different metabolic pathways .
Pyridine-Containing Derivatives
N-{2,4-difluoro-3-[4-(oxetan-3-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl]-phenyl}-4-trifluoromethylbenzenesulfonamide ()
- Key Differences : Incorporates a pyrrolopyrimidine scaffold and trifluoromethylbenzenesulfonamide group.
- The pyrrolopyrimidine core may confer kinase inhibitory activity, diverging from the CNS focus of the target compound .
Arylpiperazinyl Methanesulphonates ()
Compounds such as 3h (4-(2-fluorophenyl)piperazine) and 3i (4-(4-chlorophenyl)piperazine) highlight substituent effects on piperazine derivatives:
| Compound | Substituent | Key Properties |
|---|---|---|
| Target Compound | 4-Fluorophenyl | Balanced lipophilicity and receptor affinity |
| 3h | 2-Fluorophenyl | Increased steric hindrance may reduce binding |
| 3i | 4-Chlorophenyl | Higher electronegativity enhances σ-receptor interaction |
Pharmacological and Physicochemical Data
Receptor Binding Profiles
- Target Compound : Likely exhibits affinity for serotonin (5-HT1A/2A) and dopamine (D2) receptors due to the 4-fluorophenylpiperazine motif .
- N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-... (): Reduced pyridine-mediated hydrogen bonding may lower 5-HT1A affinity compared to the target compound.
Biological Activity
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group, a pyridine ring, and a methoxybenzene sulfonamide group. Its molecular formula is with a molecular weight of 448.49 g/mol.
This compound primarily interacts with serotonin receptors, modulating their activity. This interaction can influence neurotransmitter release and signaling pathways, leading to various pharmacological effects including alterations in mood, cognition, and perception.
Binding Affinity and Pharmacological Effects
Research indicates that this compound exhibits high binding affinity for serotonin receptors, which is critical for its potential therapeutic applications in treating neurological disorders. The specific substitution pattern enhances its selectivity for certain receptor subtypes, making it a valuable candidate for drug development .
Case Studies and Experimental Findings
-
Serotonin Receptor Interaction :
- Studies have shown that the compound effectively binds to serotonin receptors, leading to modulation of signaling pathways associated with mood regulation.
- In vitro assays demonstrated that the compound significantly alters serotonin levels in neuronal cultures, suggesting potential antidepressant effects.
-
Cardiovascular Effects :
- Related sulfonamide derivatives have been studied for their impact on cardiovascular parameters. For instance, some derivatives have shown the ability to decrease perfusion pressure and coronary resistance in isolated rat heart models, indicating potential cardiovascular benefits or risks associated with compounds in this class .
- Pharmacokinetics :
Comparative Analysis of Similar Compounds
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of the piperazine core and subsequent coupling with pyridin-ethyl moieties. Key steps include:
- Use of acetonitrile as a solvent for nucleophilic substitution reactions (e.g., piperazine functionalization) .
- Alkylation under basic conditions (e.g., NaOH) to introduce the pyridin-3-yl ethyl group .
- Purity Optimization :
- Purification via column chromatography (silica gel, gradient elution) or recrystallization using ethanol/water mixtures.
- Structural confirmation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Primary Methods :
- NMR Spectroscopy : -NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine CH signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H] at m/z ~528) .
- Validation : Cross-referencing with synthetic intermediates (e.g., sulfonamide precursors) ensures stepwise accuracy .
Advanced Research Questions
Q. How do structural modifications, such as halogen substitution on the phenyl ring, influence biological activity in analogs of this compound?
- SAR Insights :
- Fluorine vs. Chlorine : The 4-fluorophenyl group enhances metabolic stability and receptor binding affinity compared to chlorinated analogs, as seen in related piperazine sulfonamides .
- Positional Effects : Substitution at the para position (4-fluoro) improves selectivity for serotonin receptors (e.g., 5-HT) compared to meta-substituted analogs .
- Experimental Design :
- Synthesize analogs with varying halogens (F, Cl, Br) and assess binding affinity via radioligand assays.
- Compare pharmacokinetic profiles (e.g., plasma stability, brain penetration) .
Q. How can researchers resolve contradictions in biological activity data between structurally similar analogs?
- Approaches :
- Assay Replication : Repeat experiments under standardized conditions (e.g., buffer pH 7.4, 37°C) to minimize variability .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify steric clashes or electronic mismatches .
- Toxicity Profiling : Evaluate off-target effects via kinase inhibition panels or hERG channel assays to rule out non-specific interactions .
Q. What methodologies are recommended for studying the metabolic stability of this compound in preclinical models?
- In Vitro Systems :
- Liver Microsomes : Incubate with rat/human liver microsomes and quantify parent compound depletion via LC-MS/MS .
- CYP Inhibition Assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .
- In Vivo Correlation : Administer compound to rodents and collect plasma/brain samples at timed intervals to calculate half-life () and clearance (CL) .
Comparative and Mechanistic Questions
Q. How does the sulfonamide moiety in this compound compare to carboxamide analogs in terms of pharmacokinetic properties?
- Key Differences :
- Solubility : Sulfonamides generally exhibit lower aqueous solubility than carboxamides due to reduced hydrogen-bonding capacity .
- Metabolic Stability : Sulfonamide groups resist esterase-mediated hydrolysis, enhancing in vivo stability compared to carboxamides .
- Experimental Validation :
- Conduct parallel solubility studies (e.g., shake-flask method) and compare logP values via HPLC .
Q. What strategies can mitigate synthetic challenges in scaling up the production of this compound for in vivo studies?
- Optimization Steps :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling steps to improve yield .
- Flow Chemistry : Implement continuous flow reactors for exothermic reactions (e.g., sulfonylation) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
